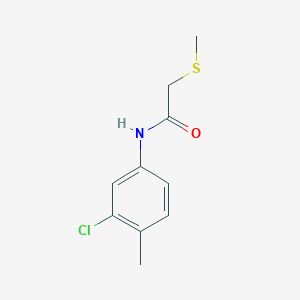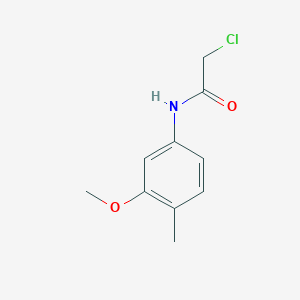
N-(3-chloro-4-methylphenyl)-2-methylsulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-2-methylsulfanylacetamide, also known as CMMSA, is an organic compound with the chemical formula C11H13ClNO2S. It is a white crystalline powder that is used in scientific research for its potential therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of N-(3-chloro-4-methylphenyl)-2-methylsulfanylacetamide is not fully understood. However, it is believed to exert its therapeutic effects through modulation of the GABAergic system, which is involved in the regulation of neuronal excitability and inhibition. N-(3-chloro-4-methylphenyl)-2-methylsulfanylacetamide may also act on other neurotransmitter systems, such as glutamate and serotonin, to produce its effects.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-2-methylsulfanylacetamide has been shown to produce a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, and to increase the expression of anti-inflammatory cytokines, such as IL-10. Additionally, N-(3-chloro-4-methylphenyl)-2-methylsulfanylacetamide has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-chloro-4-methylphenyl)-2-methylsulfanylacetamide in lab experiments is that it has been extensively studied and has a well-established synthesis method. Additionally, N-(3-chloro-4-methylphenyl)-2-methylsulfanylacetamide has been shown to have a favorable safety profile in animal studies. However, one limitation of using N-(3-chloro-4-methylphenyl)-2-methylsulfanylacetamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on N-(3-chloro-4-methylphenyl)-2-methylsulfanylacetamide. One area of interest is the development of more potent and selective analogs of N-(3-chloro-4-methylphenyl)-2-methylsulfanylacetamide for use as therapeutic agents. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(3-chloro-4-methylphenyl)-2-methylsulfanylacetamide and to investigate its potential as a treatment for other neurological disorders. Finally, research is needed to determine the safety and efficacy of N-(3-chloro-4-methylphenyl)-2-methylsulfanylacetamide in human clinical trials.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-methylphenyl)-2-methylsulfanylacetamide involves the reaction of 3-chloro-4-methylphenylamine with 2-methylsulfanylacetic acid in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). The resulting product is purified through recrystallization to obtain pure N-(3-chloro-4-methylphenyl)-2-methylsulfanylacetamide.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methylphenyl)-2-methylsulfanylacetamide has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects in animal models. Additionally, N-(3-chloro-4-methylphenyl)-2-methylsulfanylacetamide has been investigated for its potential as a treatment for neuropathic pain, epilepsy, and other neurological disorders.
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-methylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNOS/c1-7-3-4-8(5-9(7)11)12-10(13)6-14-2/h3-5H,6H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAWOHJOQYJXTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-methyl-3-[[4-(4-methylphenyl)-3,6-dihydro-2H-pyridin-1-yl]methyl]imidazolidine-2,4-dione](/img/structure/B7455976.png)



![1-(3,4-Dihydroxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7456003.png)
![2-(Oxolan-2-ylmethylsulfanyl)-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7456010.png)
![Ethyl 6-fluoro-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate](/img/structure/B7456012.png)

![N-(4-{[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B7456037.png)
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B7456045.png)
![N-(3-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide](/img/structure/B7456057.png)
